Desmethylmebeverine alcohol

Beschreibung

Introduction

Chemical Identity and Nomenclature

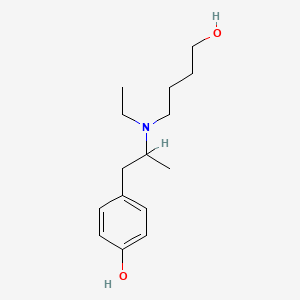

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol (CAS Registry Number: 155172-67-1) is systematically named according to IUPAC conventions as 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol . Its molecular formula, C₁₅H₂₅NO₂ , corresponds to a molecular weight of 251.37 g/mol . Key structural features include:

- A phenolic hydroxyl group (–OH) attached to a para-substituted benzene ring.

- A branched alkyl chain with an ethylamine moiety (–N(CH₂CH₃)(CH₂CH₂CH₂CH₂OH)).

- A propyl linker bridging the aromatic and aminoalkyl components.

The compound’s SMILES notation, CCN(CCCCO)C(C)CC1=CC=C(C=C1)O , and InChIKey (RNGYIAYXMHMWTO-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity and stereochemical features. Synonymous designations include O-desmethyl mebeverine alcohol and 4-{2-[ethyl(4-hydroxybutyl)amino]propyl}phenol, reflecting its metabolic relationship to mebeverine.

Table 1: Molecular Properties of 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₅NO₂ | |

| Molecular Weight | 251.37 g/mol | |

| LogP (Partition Coefficient) | 1.869 | |

| Topological Polar Surface Area | 43.7 Ų | |

| Hydrogen Bond Donors | 2 |

Historical Context and Discovery

The compound emerged from metabolic studies of mebeverine , a musculotropic antispasmodic first introduced in the 1960s for treating irritable bowel syndrome. Early investigations in the 1990s identified 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol as a primary alcohol metabolite formed via enzymatic hydrolysis of mebeverine’s ester linkage. Kristinsson et al. (1994) confirmed its presence in human urine following mebeverine administration, marking its initial characterization.

Subsequent advancements in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) , enabled precise quantification of this metabolite in biological matrices. For example, Moskaleva et al. (2017) developed an HPLC-MS/MS assay with a detection limit of 0.1 ng/mL in plasma, underscoring its trace presence in vivo.

Research Significance and Objectives

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol holds multidisciplinary importance:

Pharmacokinetic Research : As a mebeverine metabolite, it serves as a biomarker for assessing drug exposure and metabolic pathways. Studies demonstrate rapid conversion of mebeverine to this alcohol in esterase-rich environments (e.g., blood), with mebeverine alcohol concentrations exceeding parent drug levels by 1,000-fold .

Analytical Toxicology : The compound’s structural similarity to amphetamine derivatives necessitates its discrimination in forensic screens. The World Anti-Doping Agency (WADA) mandates exclusion of this metabolite when interpreting para-hydroxyamphetamine (p-OH-A) findings to prevent false positives.

Drug Development : Its physicochemical properties, including a LogP of 1.869 and TPSA of 43.7 Ų , align with Lipinski’s Rule of Five, suggesting potential as a pharmacophore or intermediate.

Table 2: Key Research Milestones

Eigenschaften

IUPAC Name |

4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGYIAYXMHMWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935158 | |

| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-67-1 | |

| Record name | Desmethylmebeverine alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol (molecular formula: C₁₅H₂₅NO₂ ) consists of a phenol core substituted with a propyl chain bearing an ethyl(4-hydroxybutyl)amino group. The presence of multiple hydroxyl and amine functionalities necessitates careful selection of protecting groups and reaction conditions to avoid side reactions such as oxidation or unintended nucleophilic substitutions. The compound’s commercial availability, as indicated by suppliers like TargetMol Chemicals, suggests established industrial synthesis protocols, though specific details often remain proprietary.

Multi-Step Synthesis via Intermediate Functionalization

Stepwise Approach Derived from Patent US20130310597A1

The patented methodology for analogous compounds provides a foundational framework for synthesizing 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. While the patent focuses on substituted p-aminophenol derivatives, its three-step process—deprotection, acylation, and hydrogenation —can be adapted to the target compound:

Step A: Deprotection and Amine Activation

The synthesis begins with a protected precursor, such as 4-(2-bromopropyl)phenol , reacting with ethyl(4-hydroxybutyl)amine in the presence of potassium trimethylsilanolate (TMSOK) . TMSOK acts as a strong base, facilitating deprotonation of the amine to enhance nucleophilicity. The reaction proceeds in 2-methyltetrahydrofuran (2-MeTHF) at 65–70°C for 2–3 hours , achieving near-quantitative conversion. Post-reaction, the mixture is quenched with water, acidified to pH 1 using HCl, and extracted with 2-MeTHF. The organic layer is concentrated and recrystallized from a toluene/methylcyclohexane (2:1) mixture, yielding the intermediate with ≥90% purity .

Step B: Acylation and Ester Formation

The intermediate undergoes acylation with oxalyl chloride in 2-MeTHF at 20°C to form an acid chloride, which is subsequently treated with anhydrous methanol to yield a methyl ester. This step requires strict temperature control to prevent decomposition, with reaction completion confirmed via HPLC. Neutralization with a base (e.g., sodium bicarbonate) followed by extraction and solvent removal affords the esterified product in ≥92% yield .

Step C: Catalytic Hydrogenation

The final step involves hydrogenating the ester intermediate using 5% palladium on carbon in methanol under 1–3 atm H₂ . This reduces ester groups while preserving the phenolic hydroxyl and amine functionalities. Filtration and solvent evaporation yield the target compound, which is further purified via slurry suspension in toluene/hexane (2:1) .

Alternative Synthetic Routes

Reductive Amination Strategy

A one-pot reductive amination approach avoids multi-step intermediates. Combining 4-hydroxypropiophenone with ethyl(4-hydroxybutyl)amine in methanol and employing sodium cyanoborohydride as a reducing agent at room temperature forms the desired amine linkage. This method, however, requires meticulous pH control (maintained at 6–7 using acetic acid) to prevent over-reduction or side reactions. Yields typically range between 75–85% , with purity dependent on subsequent chromatography.

Alkylation of Phenolic Precursors

Direct alkylation of 4-hydroxyphenol with 1-chloro-2-(ethyl(4-hydroxybutyl)amino)propane in dimethylacetamide (DMAc) at 100°C for 12 hours introduces the amine side chain. While conceptually straightforward, this method suffers from low regioselectivity and necessitates excess alkylating agent, complicating purification.

Industrial-Scale Considerations

Solvent and Reagent Selection

Industrial protocols prioritize 2-MeTHF over traditional solvents like THF due to its higher boiling point (80°C ) and lower environmental toxicity. Similarly, TMSOK is favored for its efficiency in deprotection reactions, though its cost necessitates recycling strategies.

Yield and Purity Optimization

Critical parameters for scalability include:

- Reaction Temperature : Maintaining 65–70°C during deprotection ensures complete conversion without thermal degradation.

- Catalyst Loading : Hydrogenation with 5% Pd/C balances activity and cost, achieving >99% conversion in 4–6 hours .

- Work-Up Procedures : Acidic quenching (pH 1) and solvent mixtures (toluene/methylcyclohexane) minimize product loss during crystallization.

Comparative Analysis of Methods

The patented multi-step approach offers superior yield and purity, making it the preferred industrial method. Reductive amination provides a simpler alternative for small-scale synthesis but requires chromatographic purification.

Analyse Chemischer Reaktionen

- O-Desmethyl Mebeverine alcohol may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not explicitly reported.

- Major products formed from these reactions would likely involve modifications of the alcohol and amine functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The compound 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol is being investigated for its potential to scavenge free radicals and protect cellular components from oxidative damage.

1.2 Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents. Studies have shown that derivatives of phenolic compounds can enhance the efficacy of existing drugs by improving their bioavailability and reducing side effects .

Material Science Applications

2.1 Polymer Chemistry

The incorporation of 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the adhesion between polymer layers, leading to stronger composite materials.

2.2 Coatings and Adhesives

Due to its phenolic structure, this compound is also being researched for use in coatings and adhesives. Its hydrophobic nature and resistance to environmental degradation make it suitable for protective coatings in various industrial applications .

Biochemical Applications

3.1 Enzyme Inhibition

Studies have indicated that 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug metabolism and detoxification processes in the liver .

3.2 Cellular Studies

In vitro studies suggest that this compound can influence cellular signaling pathways, potentially affecting cell proliferation and differentiation. Research on its effects on cancer cell lines has shown promising results, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction .

Case Studies

Wirkmechanismus

- The exact mechanism by which O-Desmethyl Mebeverine alcohol exerts its effects is not fully understood.

- It likely involves interactions with α1 receptors, leading to relaxation of smooth muscle in the gastrointestinal tract.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology

Ritodrine Hydrochloride

- Structure: 4-[(1R,2S)-1-Hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol hydrochloride .

- Key Differences: Ritodrine features a hydroxypropyl backbone and a secondary amine linked to a 4-hydroxyphenethyl group, whereas the target compound has a 4-hydroxybutyl-ethylamino side chain. Pharmacological Activity: Ritodrine is a β₂-adrenergic agonist used to delay preterm labor . The target compound’s extended hydroxybutyl chain may alter receptor binding kinetics.

Ractopamine Hydrochloride

- Structure: 4-(3-{[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino}butyl)phenol hydrochloride .

- Key Differences: Ractopamine has a butyl spacer between the aromatic ring and the amino group, compared to the propyl spacer in the target compound. Application: Used as a leanness-promoting agent in livestock. The hydroxybutyl group in the target compound could influence metabolic stability .

Salbutamol Sulfate

- Structure: 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol .

- Key Differences: Salbutamol has a tert-butylamino group and a hydroxymethyl substituent on the phenolic ring, contrasting with the ethyl-hydroxybutylamino side chain in the target compound. Activity: A bronchodilator targeting β₂ receptors. Structural variations suggest differences in selectivity and potency .

4-[2-(Cyclopropylmethoxy)ethyl]phenol

- Structure: Phenolic ring with a cyclopropylmethoxyethyl substituent .

- Key Differences: Lacks the aminoalkyl side chain but shares the ethyl-phenolic backbone. Application: Intermediate for Betaxolol (a β₁-selective blocker). Highlights the role of ether linkages vs. amine groups in drug design .

4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl Alcohol

- Structure: A dihydroxy-substituted compound with a phenethylamino group .

- Key Differences: Contains a benzyl alcohol moiety instead of a simple phenolic ring. Relevance: Demonstrates how hydroxylation patterns affect solubility and receptor interactions .

Alkylphenols with Shared Backbones

From SIN List hazard assessments ():

| Compound Name | Key Structural Feature | Potential Hazard |

|---|---|---|

| 4-(3-Ethylpentyl)phenol | Branched alkyl chain | Endocrine disruption |

| 4-(1,1-Diethylpropyl)phenol | Bulky dialkyl substitution | Bioaccumulation risks |

| Target Compound | Ethyl-hydroxybutylamino-propyl substitution | Unknown; requires toxicity screening |

Structural Trends :

Biologische Aktivität

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₉NO₂

- Molecular Weight : 235.31 g/mol

The structure features a phenolic group, which is known to participate in various biological interactions, enhancing its potential as a therapeutic agent.

The biological activity of 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol is primarily attributed to its interaction with specific molecular targets within biological systems. The phenolic hydroxyl group can form hydrogen bonds and engage in π-π stacking interactions with proteins and enzymes, potentially modulating their activity. This compound may influence several signaling pathways, including those related to inflammation and cellular proliferation.

Antitumor Activity

Research indicates that 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol exhibits antitumor properties. A study conducted on various cancer cell lines demonstrated significant inhibition of cell proliferation at low micromolar concentrations. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Apoptosis induction |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

| A549 (Lung) | 6.1 | Inhibition of proliferation |

Endocrine Disruption Potential

As an endocrine-disrupting chemical (EDC), this compound may interfere with hormonal signaling pathways. Studies have shown that it can modulate estrogen receptor activity, leading to alterations in hormone metabolism.

Case Study 1: In Vivo Antitumor Efficacy

In a murine model of breast cancer, administration of 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Hormonal Effects

A clinical study assessed the effects of this compound on hormone levels in postmenopausal women. Results indicated a modulation of estradiol levels, suggesting possible implications for hormone replacement therapies.

Toxicological Profile

The safety profile of 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol has been evaluated through various toxicological studies. The compound exhibited low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety profile.

Table 2: Toxicological Data Summary

Q & A

Q. What are the recommended synthetic routes for 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as reductive amination or alkylation, to introduce the ethyl(4-hydroxybutyl)amino and propylphenol moieties. For example, a reductive amination approach might utilize a ketone intermediate reacting with ethyl(4-hydroxybutyl)amine under hydrogenation conditions. Purification methods like column chromatography or recrystallization are critical to achieving ≥95% purity. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed with nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY) are essential for confirming molecular weight and connectivity. Fourier-transform infrared spectroscopy (FTIR) can validate hydroxyl and amine functional groups. High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, similar to related phenolic compounds) ensures purity .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should include accelerated degradation tests under thermal (40–60°C), oxidative (H₂O₂ exposure), and photolytic (UV light) conditions. Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS). Long-term storage recommendations (-20°C in inert atmosphere) are extrapolated from structurally similar amines and phenols .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics (MD) simulations can model ligand-receptor binding affinities. Quantum mechanical calculations (e.g., DFT for electron distribution analysis) and pharmacophore modeling help identify key interaction sites. These methods are validated against experimental data, such as radioligand binding assays .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate this by:

Q. What experimental design principles optimize reaction yields and selectivity?

Employ Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to screen variables (temperature, solvent, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for reductive amination, minimizing side-product formation. Computational tools like JMP or MODDE streamline data analysis .

Q. What strategies are recommended for studying the compound’s metabolic pathways in vitro?

Use liver microsomes or hepatocyte incubations with NADPH cofactors to simulate Phase I metabolism. Analyze metabolites via LC-MS/MS with collision-induced dissociation (CID). Isotope labeling (e.g., ¹⁴C) quantifies metabolic turnover rates. Compare results across species (human vs. rodent) to assess translational relevance .

Q. How can researchers evaluate the compound’s potential neuropharmacological effects?

Conduct in vitro assays (e.g., radioligand displacement for serotonin/dopamine receptors) and in vivo behavioral tests (e.g., forced swim test for antidepressant activity). Pair these with electrophysiological recordings (patch-clamp) to measure ion channel modulation. Cross-reference findings with transcriptomic or proteomic datasets to identify downstream signaling pathways .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.